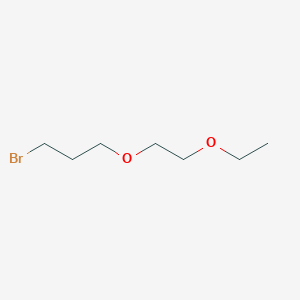
1-Bromo-3-(2-ethoxyethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-ethoxyethoxy)propane is an organic compound with the molecular formula C7H15BrO2 and a molecular weight of 211.1 g/mol . It is a brominated ether, characterized by the presence of a bromine atom attached to a propane chain, which is further substituted with an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-ethoxyethoxy)propane can be synthesized through the reaction of 3-bromopropanol with ethylene glycol monoethyl ether in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-ethoxyethoxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group . These reactions can be classified into two main types:
SN1 Reactions: These are unimolecular nucleophilic substitution reactions where the rate-determining step involves the formation of a carbocation intermediate.
SN2 Reactions: These are bimolecular nucleophilic substitution reactions where the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in these reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone are often used to enhance the reactivity of the nucleophiles.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with hydroxide ions yields 3-(2-ethoxyethoxy)propanol, while reaction with amines produces the corresponding amine derivatives .
Scientific Research Applications
1-Bromo-3-(2-ethoxyethoxy)propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-ethoxyethoxy)propane exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile .
Comparison with Similar Compounds
1-Bromo-3-(1-ethoxyethoxy)propane: This compound has a similar structure but with a different substitution pattern on the propane chain.
3-Bromo-1-propanol: This compound lacks the ethoxyethoxy group and is more reactive due to the presence of a hydroxyl group.
1-Bromo-2-(2-ethoxyethoxy)ethane: This compound has a shorter carbon chain and different reactivity compared to 1-Bromo-3-(2-ethoxyethoxy)propane.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethoxyethoxy group enhances its solubility in organic solvents and influences its behavior in various chemical reactions .
Properties
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRCYSFVZGGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
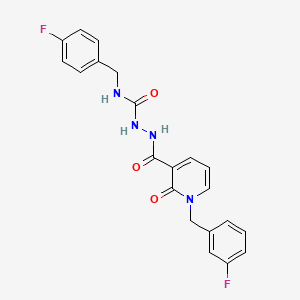
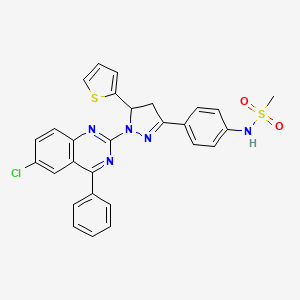
![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)
![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)
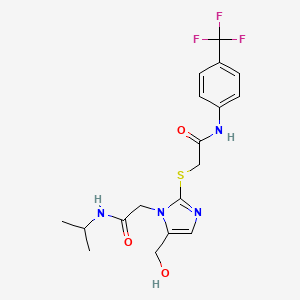
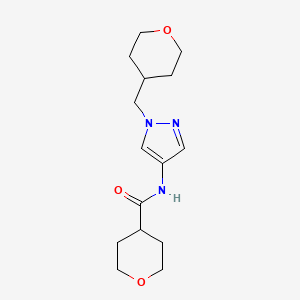




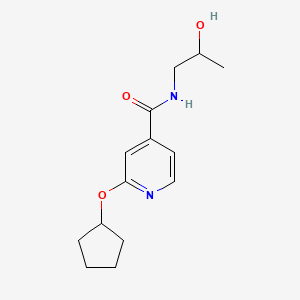
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)
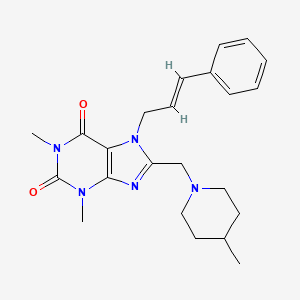
![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)
